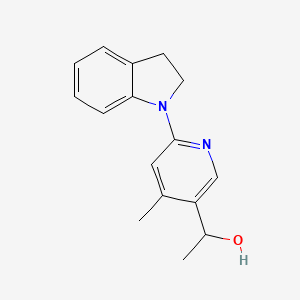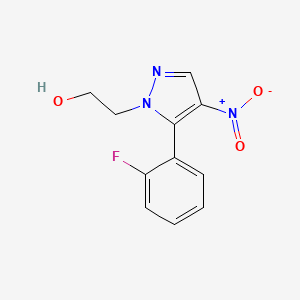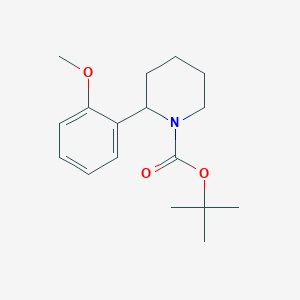
Ethyl 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various applications, including pharmaceuticals, fragrances, and as intermediates in organic synthesis. This compound features a piperidine ring, which is a common structural motif in medicinal chemistry due to its presence in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoate typically involves the esterification of 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
Ethyl 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a tool compound in biochemical studies.
Medicine: Potentially useful in the development of new pharmaceuticals due to its structural features.
Industry: Could be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoate would depend on its specific biological target. Generally, compounds with a piperidine ring can interact with various receptors and enzymes in the body, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- Ethyl 3-(4-bromophenyl)-3-(piperidin-1-yl)propanoate
- Ethyl 3-(4-fluorophenyl)-3-(piperidin-1-yl)propanoate
- Ethyl 3-(4-methylphenyl)-3-(piperidin-1-yl)propanoate
Uniqueness
Ethyl 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The piperidine ring also contributes to its potential as a bioactive molecule.
属性
分子式 |
C16H22ClNO2 |
|---|---|
分子量 |
295.80 g/mol |
IUPAC 名称 |
ethyl 3-(4-chlorophenyl)-3-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C16H22ClNO2/c1-2-20-16(19)12-15(18-10-4-3-5-11-18)13-6-8-14(17)9-7-13/h6-9,15H,2-5,10-12H2,1H3 |
InChI 键 |
OSCYBWFDNQMSBS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11800949.png)

![2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid](/img/structure/B11800952.png)

![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanamine](/img/structure/B11800964.png)






